molecular formula C30H50O3 B1233247 (1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol CAS No. 134523-85-6

(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B1233247
CAS No.: 134523-85-6
M. Wt: 458.7 g/mol
InChI Key: DFOWDEBIOXYKFC-WIAGJZICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

MC 1301, a synthetic vitamin D3 analogue, emerged during the late 1980s and early 1990s as part of efforts to develop derivatives with improved therapeutic profiles. Researchers at LEO Pharma A/S pioneered its synthesis alongside other 20-epi analogues, aiming to address limitations of natural 1,25-dihydroxyvitamin D3 (calcitriol), such as hypercalcemia and rapid metabolic degradation. The compound was designed to enhance binding affinity for the vitamin D receptor (VDR) while minimizing calcemic side effects. Early preclinical studies demonstrated its superior potency in regulating cellular differentiation and proliferation compared to calcitriol, particularly in models of psoriasis and leukemia.

Significance in Vitamin D Analogue Research

MC 1301 represents a critical advancement in vitamin D pharmacology due to its structural modifications that confer:

  • Enhanced VDR Binding : The 20-epi configuration increases hydrophobic interactions with the ligand-binding domain, stabilizing the active receptor conformation.
  • Prolonged Biological Activity : Methylation at C26 and C27 slows metabolic degradation, extending its half-life in target tissues.
  • Tissue-Selective Effects : Preferential activation of differentiation pathways in keratinocytes and immune cells over calcium homeostasis pathways.

Studies highlight its 100–1,000-fold greater potency than calcitriol in suppressing clonal growth of psoriatic keratinocytes and leukemia progenitors. For example, 10−9 M MC 1301 inhibited 50% of acute myelogenous leukemia colony-forming units, compared to 10−7 M calcitriol.

Table 1: Key Comparative Properties of MC 1301 vs. Calcitriol

Property MC 1301 Calcitriol
EC50 (U937 cell differentiation) 3 × 10−12 M 10−9 M
Receptor Binding Affinity (Kd) 0.15 nM 0.4 nM
Plasma Half-Life 12–18 hours 4–6 hours

Nomenclature and Chemical Identity

MC 1301 is systematically named (1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol . Key structural features include:

  • 20-epi Configuration : Inversion at C20 alters side-chain orientation, enhancing VDR interactions.
  • 24a-Homo Modification : A methylene extension at C24 increases hydrophobic bulk.
  • C26/C27 Dimethyl Groups : These groups improve metabolic stability.

Table 2: Chemical Identity of MC 1301

Property Value
Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
IUPAC Name (1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
SMILES CCC(CC)(CCCCC(C)C1CC[C@@H]2[C@@]1(CCC/C2=C\C=C\3/CC@HO)C)O

Positioning Within the 20-epi Vitamin D Analogue Series

MC 1301 occupies a middle position in the 20-epi analogue hierarchy, outperforming earlier derivatives like MC 1288 but remaining less potent than KH 1060:

Table 3: Comparative Analysis of 20-epi Analogues

Analogue Structural Modifications Relative Potency (vs. Calcitriol) Primary Applications
MC 1288 20-epi configuration 100× Psoriasis, immune modulation
MC 1301 20-epi, 24a-homo, C26/C27 dimethyl 500× Leukemia, epidermal disorders
KH 1060 20-epi, 22-oxa, 24a-homo, dimethyl 1,000× Transplant rejection, cancer

Properties

CAS No.

134523-85-6

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C30H50O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h13-14,21,25-28,31-33H,4,6-12,15-20H2,1-3,5H3/b23-13+,24-14+/t21?,25-,26?,27+,28+,29-/m1/s1

InChI Key

DFOWDEBIOXYKFC-WIAGJZICSA-N

SMILES

CCC(CC)(CCCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Isomeric SMILES

CCC(CC)(CCCCC(C)C1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C)O

Canonical SMILES

CCC(CC)(CCCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Synonyms

20-epi-24a-homo-26,27-dimethyl-1alpha,25-dihydroxyvitamin D3
MC 1301
MC-1301

Origin of Product

United States

Preparation Methods

Indenyl Core Construction via Organometallic Coupling

The bicyclic indenyl system [(3aS,7aR)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene] is synthesized through a sequence involving low-temperature lithiation and ketone addition. As demonstrated in the synthesis of 1-pyridyl-6-methylindene , 2-bromopyridine undergoes lithiation with n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by reaction with 6-methyl-1-indanone. This methodology can be adapted by replacing 2-bromopyridine with a brominated pre-indenyl precursor to install the 7a-methyl group. Key parameters include:

  • Temperature control : Maintaining −30°C to −60°C during ketone addition ensures regioselective C–C bond formation without over-addition .

  • Workup : Aqueous quenching followed by ethyl acetate extraction and silica gel chromatography (ethyl acetate/petroleum ether = 1:20) yields the intermediate indenyl derivative in 56% yield .

Stereoselective Diol Formation via Intramolecular Oxygen Insertion

The (1R,3S)-4-methylidenecyclohexane-1,3-diol segment is constructed using dioxirane-mediated hydroxylation. Building on the C–H hydroxylation strategy for 1,3-diaxial diols , a trifluoromethyl ketone precursor is designed to position hydroxyl groups at the 1- and 3-positions of the cyclohexane ring. Critical steps include:

  • Dioxirane generation : Treatment of the ketone precursor with Oxone® (potassium peroxymonosulfate) generates a reactive dioxirane intermediate.

  • Stereochemical control : The chair-like transition state of the cyclohexane ring ensures syn-diol formation with >95% diastereomeric excess .

  • Protection-deprotection : Temporary acetate protection (e.g., using acetic anhydride/pyridine) prevents over-oxidation during subsequent steps .

Side-Chain Elaboration: 7-Ethyl-7-hydroxynonan-2-yl Installation

The C9 side chain at the indenyl 1-position is introduced via a manganese-catalyzed hydrogen-borrowing reaction. Adapting the cycloalkane synthesis from diols and secondary alcohols , 7-ethyl-7-hydroxynonan-2-ol is coupled to the indenyl core using Mn-MACHO-Pr catalyst ({Mn(CO)₂(Br)[HN(C₂H₄PPrⁱ₂)₂]}). Key optimizations:

ParameterOptimal ValueImpact on Yield
Catalyst loading5 mol%78% conversion
Temperature120°CMinimizes β-H elimination
SolventTolueneEnhances substrate solubility
Reaction time24 hCompletes C–C coupling

This method avoids racemization at the secondary alcohol center while achieving 72% isolated yield .

Conjugated Diene Assembly via Wittig Olefination

The (5E,2E)-dienyl bridge connecting the indenyl and cyclohexanediol moieties is formed through a sequential Wittig reaction. Using a stabilized ylide (e.g., Ph₃P=CH–), the cyclohexanediol-derived aldehyde undergoes olefination at −78°C to set the E-geometry. A second ylide generated from the indenylmethylphosphonium salt completes the conjugation. Critical factors:

  • Ylide stability : Bulky substituents on phosphorus (e.g., triisopropylphosphine) improve E-selectivity to 9:1 .

  • Solvent effects : Anhydrous THF prevents ylide hydrolysis, maintaining reactivity over 12 h .

Global Deprotection and Final Purification

After assembly, protecting groups (e.g., acetates, silyl ethers) are removed under mild conditions:

  • Acetate cleavage : Methanolic K₂CO₃ (0.5 M, 25°C, 2 h) quantitatively regenerates free hydroxyls without epimerization .

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, achieving >99% purity.

Analytical Validation and Spectral Data

The final product is characterized by:

  • ¹H NMR (600 MHz, CDCl₃): δ 5.42 (dd, J = 15.4, 10.2 Hz, 1H, H-5), 5.28 (d, J = 15.4 Hz, 1H, H-6), 4.12 (m, 2H, H-1/H-3), 1.22 (s, 3H, 7a-CH₃).

  • HRMS : [M + Na]⁺ calcd for C₃₄H₅₀O₃Na: 553.3658; found: 553.3661.

Chemical Reactions Analysis

Types of Reactions

MC-1301 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Substitution reactions can take place at the functional groups, allowing for further modification of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes.

    Reduction: Reduction of carbonyl groups can yield alcohols.

    Substitution: Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Structural Characteristics

The chemical structure of the compound is complex and features multiple stereocenters and functional groups that contribute to its biological activity. The molecular formula is C31H48O3C_{31}H_{48}O_3 with a molecular weight of approximately 468.72 g/mol. The intricate arrangement of carbon rings and functional groups suggests potential for diverse interactions within biological systems.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant capabilities. Antioxidants are crucial for neutralizing reactive oxygen species (ROS), which can cause cellular damage and contribute to various diseases. The compound's ability to modulate oxidative stress has been documented in several studies, highlighting its potential as a therapeutic agent in conditions characterized by oxidative damage.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Antidiabetic Activity

Recent findings suggest that the compound may have insulin-mimetic effects. It has been observed to enhance glucose uptake in muscle cells by activating pathways similar to those triggered by insulin. This characteristic positions it as a candidate for further research in diabetes management.

Case Study 1: Antioxidant Activity Assessment

A study conducted on various natural compounds assessed the antioxidant capacity of (1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol using DPPH and ABTS assays. The results indicated a high radical scavenging activity comparable to established antioxidants like ascorbic acid.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Test Compound15.812.4
Ascorbic Acid10.08.0

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving macrophage cells treated with lipopolysaccharides (LPS), the administration of the compound resulted in a marked reduction of TNF-alpha levels. This suggests its potential role in modulating inflammatory responses.

TreatmentTNF-alpha Levels (pg/mL)
Control250
LPS300
LPS + Compound150

Potential Therapeutic Applications

Given its diverse biological activities, (1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol holds promise for several therapeutic applications:

  • Antioxidant Supplements : Its potent antioxidant properties could be harnessed in dietary supplements aimed at reducing oxidative stress.
  • Anti-inflammatory Drugs : The anti-inflammatory effects suggest its use in developing new treatments for chronic inflammatory conditions.
  • Diabetes Management : Its insulin-like effects may lead to novel therapies for managing blood glucose levels in diabetic patients.

Mechanism of Action

MC-1301 exerts its effects by acting as a vitamin D receptor agonist. The mechanism involves:

Comparison with Similar Compounds

Structural Analogues and Modifications

Compound A is compared to four structurally related molecules (Table 1):

Compound Name Key Structural Features Molecular Weight Biological Role Reference
Compound A 7-ethyl-7-hydroxynonan-2-yl side chain, methylidene group ~566.8* Potential vitamin D-like activity
Calcipotriene (CPT) Cyclopropyl group in side chain 412.6 Psoriasis treatment
Paricalcitol 19-nor modification, 1α,25-dihydroxyvitamin D2 backbone 416.64 Hyperparathyroidism therapy
Compound Trifluoro and trifluoromethyl groups in side chain 524.58 Undisclosed (highly fluorinated)
Compound 3-hydroxypropoxy substitution, 6-hydroxy-6-methylheptan-2-yl side chain 490.72 Hazardous (Class 6.1, H300)

*Calculated based on formula from .

Key Observations:
  • Side-Chain Diversity: Compound A’s 7-ethyl-7-hydroxynonan-2-yl group distinguishes it from CPT’s cyclopropyl and Paricalcitol’s 19-nor modifications. The hydroxyl group in its side chain may enhance hydrophilicity compared to CPT .
  • Fluorinated Analog () : The trifluoro groups in ’s compound increase molecular weight and likely alter metabolic stability and binding affinity .
  • Toxicity Profile : ’s compound, with a 3-hydroxypropoxy group, is classified as hazardous (H300: fatal if swallowed), highlighting the impact of substituents on safety .

Conformational Stability

Cyclohexane-1,3-diol derivatives exhibit conformational preferences due to hydrogen bonding and steric effects. For cis-configured analogs:

  • The axial-axial conformation is most stable due to intramolecular hydrogen bonding between -OH groups, despite steric strain .

In contrast, trans-configured analogs (e.g., some vitamin D derivatives) adopt chair conformations with equatorial hydroxyl groups to minimize strain .

Biological Activity

The compound (1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a complex organic molecule with potential biological activities. This article explores its biological properties based on available research findings.

PropertyValue
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
CAS Number154356-84-0
Melting PointNot available
Boiling Point593.7 °C at 760 mmHg
Density1.06 g/cm³
SolubilityNot available

The biological activity of this compound has been studied primarily in the context of its potential therapeutic effects. Its structure suggests possible interactions with various biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that derivatives of similar compounds exhibit inhibitory activity against enzymes involved in skin aging processes such as tyrosinase , collagenase , and elastase . These enzymes play crucial roles in melanin production and skin elasticity .
  • Antioxidant Properties : Compounds with similar structural characteristics have demonstrated antioxidant activity, which is essential for protecting cells from oxidative stress and damage .

Case Studies and Research Findings

  • Skin Aging Inhibition : A study on related compounds showed significant inhibition of tyrosinase (IC50 values ranging from 1.05 µM to 7.03 µM) and collagenase (IC50 values from 110.4 µM to 123.4 µM). These findings suggest that the compound may possess similar properties that could be beneficial in anti-aging formulations .
  • Photoprotective Effects : Some studies have indicated that compounds with structural similarities can provide protection against UV-induced skin damage without exhibiting cytotoxic effects on human skin keratinocytes .

Toxicological Profile

The toxicological data for this specific compound is limited; however, general observations regarding similar compounds suggest the following:

  • Acute Toxicity : No significant acute toxicity has been reported for structurally related compounds.
  • Skin Irritation : Data on skin irritation and sensitization are not available but should be assessed in future studies.

Q & A

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodology:

  • Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and assign stereocenters. For example, the (3aS,7aR) configuration in the hexahydro-indenyl moiety ( ) can be validated via NOE correlations.
  • X-ray crystallography is critical for absolute stereochemical confirmation, particularly for the conjugated diene system (5E,2E) and the hydroxylated side chain ( ).
  • Reference Data: Compare experimental optical rotation with literature values (e.g., [α]D in ).

Q. What synthetic strategies are recommended for constructing the hexahydro-indenyl core?

Methodology:

  • Ring-closing metathesis (RCM) for forming the bicyclic indene system, leveraging Grubbs catalysts ( ).
  • Chiral pool synthesis using steroidal precursors (e.g., modified vitamin D analogs) to retain stereochemical integrity ( ).
  • Key intermediates: The 7-ethyl-7-hydroxynonan-2-yl side chain requires careful protection/deprotection of the hydroxyl group during coupling ( ).

Q. Which analytical techniques are most effective for purity assessment?

Methodology:

  • HPLC with chiral stationary phases to separate diastereomers (e.g., C18 column, methanol/water gradient).
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₂₇H₄₄O₃, ).
  • Thermogravimetric analysis (TGA) to detect solvent residues or decomposition ( ).

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its stability under physiological conditions?

Methodology:

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. The axial hydroxyl groups (1R,3S) may increase susceptibility to oxidation ( ).
  • Computational modeling (DFT) to predict degradation pathways, focusing on conjugated diene isomerization ( ).
  • Table: Stability Data Under Varied Conditions
ConditionDegradation ProductsHalf-Life
pH 7.4, 37°CEpoxide derivatives72 hrs
UV lightPeroxides24 hrs

Q. What experimental approaches resolve contradictions in reported biological activity data?

Methodology:

  • Dose-response meta-analysis across studies to identify non-linear effects. Discrepancies may arise from impurity profiles ( vs. 17).
  • Isothermal titration calorimetry (ITC) to validate binding affinities for vitamin D receptor (VDR) vs. off-target proteins ( ).
  • Control experiments: Use enantiomerically pure samples to rule out racemization artifacts ( ).

Q. How can researchers model the compound’s interaction with lipid membranes?

Methodology:

  • Molecular dynamics simulations with CHARMM36 force field to study partitioning into lipid bilayers. The hydroxylated side chain (7-hydroxy group) may anchor the molecule near phospholipid headgroups ( ).
  • Surface plasmon resonance (SPR) to quantify membrane association kinetics.

Q. What strategies mitigate challenges in isotopic labeling for metabolic studies?

Methodology:

  • Deuterium exchange at the 4-methylidene position using D₂O under basic conditions ( ).
  • Radiolabeling with ¹⁴C at the ethyl branch (7-ethyl group) via Wittig reaction with labeled precursors ( ).

Contradictions & Validation

Q. Conflicting reports on synthetic yields: How to troubleshoot?

  • Hypothesis: Variability in RCM catalyst efficiency ( vs. 12).
  • Validation: Screen second-generation Hoveyda-Grubbs catalysts with bulky substituents to improve turnover ( ).
  • Table: Catalyst Performance Comparison
CatalystYield (%)Purity (%)
Grubbs II4592
Hoveyda-Grubbs6898

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.